molecular formula C14H24N2O8 B12928423 2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid

Cat. No.: B12928423
M. Wt: 348.35 g/mol
InChI Key: NTRQSPSLGSDKMN-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and protective groups, which make it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl (2S,4R)-1-boc-4-aminopiperidine-2-carboxylate oxalic acid stands out due to its combination of protective groups and stereochemistry, which enhance its stability, solubility, and reactivity. These properties make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H24N2O8

Molecular Weight

348.35 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m1./s1

InChI Key

NTRQSPSLGSDKMN-RJUBDTSPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.